2,4-Dichlorobenzyl isothiocyanate
Overview
Description
2,4-Dichlorobenzyl isothiocyanate is a chemical compound with the molecular formula C8H5Cl2NS and a molecular weight of 218.103 . It is a secondary metabolite found in the botanical order Brassicales .
Synthesis Analysis
Isothiocyanates, including 2,4-Dichlorobenzyl isothiocyanate, are typically prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 . A more sustainable synthesis method has been developed using isocyanides, elemental sulfur, and amines . This new catalytic reaction was optimized in terms of sustainability, especially considering benign solvents such as Cyrene™ or γ-butyrolactone (GBL) under moderate heating (40 °C) .
Molecular Structure Analysis
The molecular structure of 2,4-Dichlorobenzyl isothiocyanate consists of a benzyl group substituted with two chlorine atoms and an isothiocyanate group .
Chemical Reactions Analysis
Isothiocyanates, including 2,4-Dichlorobenzyl isothiocyanate, are known for their reactions with amines. They can be synthesized from alkyl and aryl amines through a tosyl chloride mediated decomposition of dithiocarbamate salts that are generated in situ by treatment of amines with carbon disulfide and triethylamine .
Physical And Chemical Properties Analysis
2,4-Dichlorobenzyl isothiocyanate has a density of 1.32g/cm3 .
Scientific Research Applications
Anticarcinogenic Properties
Isothiocyanates have been shown to possess anticarcinogenic properties . They are found in cruciferous vegetables and have been linked to a reduced risk of developing certain diseases, including cancer . The mechanism of action is thought to involve the inhibition of carcinogen activation and the stimulation of carcinogen detoxification .
Anti-inflammatory Properties
In addition to their anticarcinogenic properties, isothiocyanates also exhibit anti-inflammatory properties . They can help to reduce inflammation in the body, which is beneficial for preventing a variety of health conditions, including heart disease and stroke .
Antioxidative Properties
Isothiocyanates are known for their antioxidative properties . They can help to neutralize harmful free radicals in the body, thereby preventing oxidative stress and associated health problems .
Antidiabetic Effects
Studies have revealed that isothiocyanates encompass a plethora of health benefits, including antidiabetic effects . They can help to regulate blood sugar levels and improve insulin sensitivity, making them potentially beneficial for individuals with diabetes .
Cardioprotective Effects
Isothiocyanates have been shown to have cardioprotective effects . They can help to protect the heart and cardiovascular system, potentially reducing the risk of heart disease .
Neurological Disorder Treatment
Isothiocyanates have the potential to treat neurological disorders . They have been shown to have neuroprotective effects, which could be beneficial for conditions such as Alzheimer’s disease and Parkinson’s disease .
Thyroid Gland Function Regulation
Isothiocyanates have been shown to regulate thyroid gland function . This could potentially be beneficial for individuals with thyroid disorders .
Antimicrobial Activity
Isothiocyanates have demonstrated antimicrobial activity against human pathogens . This makes them potentially useful in the treatment of various infections .
Mechanism of Action
Target of Action
2,4-Dichlorobenzyl isothiocyanate (2,4-DCBI) is a member of the isothiocyanates (ITCs) family, which are major pharmacologically active constituents of cruciferous vegetables . ITCs govern many intracellular targets including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .
Mode of Action
The mode of action of 2,4-DCBI, like other ITCs, involves interaction with its targets leading to various changes. Studies have shown that ITCs can modulate a large number of cancer-related targets or pathways including inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), inhibition of macrophage migration inhibitory factor (MIF), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .
Biochemical Pathways
ITCs, including 2,4-DCBI, affect various biochemical pathways. They inhibit CYP enzymes and induce phase II enzymes via activation of Nrf 2 . They also modulate cell cycle regulators, induce apoptosis, inhibit NF-ĸB, inhibit MIF, inhibit microtubule polymerization, inhibit metastasis, and affect other pathways involved in chemoprevention .
Pharmacokinetics
It is known that itcs are metabolized by the mercapturic acid pathway, which includes conjugation of itcs with glutathione (gsh) followed by enzymatic degradation and n-acetylation . This process can impact the bioavailability of 2,4-DCBI.
Result of Action
The result of the action of 2,4-DCBI is the modulation of various cellular and molecular processes. These include the regulation of transcription factors, signaling pathways, cell cycle, and apoptosis, all of which can contribute to its chemopreventive potential .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,4-dichloro-1-(isothiocyanatomethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NS/c9-7-2-1-6(4-11-5-12)8(10)3-7/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHPXEMPVDMDFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CN=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60172378 | |
Record name | 2,4-Dichlorobenzyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60172378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
18967-41-4 | |
Record name | 2,4-Dichlorobenzyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018967414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dichlorobenzyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60172378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 18967-41-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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